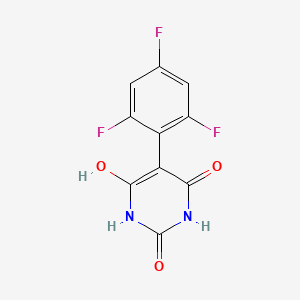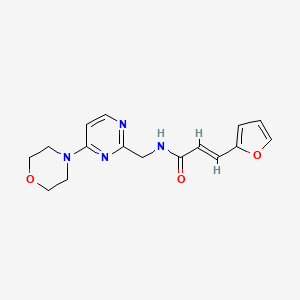
(E)-3-(furan-2-yl)-N-((4-morpholinopyrimidin-2-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-2-yl)-N-((4-morpholinopyrimidin-2-yl)methyl)acrylamide, also known as FMAM, is a small molecule compound that has been widely studied for its potential applications in scientific research. FMAM is a potent inhibitor of protein kinase CK2, an enzyme that plays a critical role in many cellular processes, including cell growth, proliferation, and survival.
Scientific Research Applications
Tyrosine Kinase Inhibitors
A study on tyrosine kinase inhibitors highlighted the development of 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides as potent inhibitors of the epidermal growth factor receptor (EGFR). These compounds, including CI-1033, show promise in clinical trials for cancer therapy. The research also explored the structural requirements for irreversible inhibition and the potential for increased solubility through specific substitutions (Smaill et al., 2001).
Green Organic Chemistry Synthesis
Another study reported the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide using microwave radiation and its ene-reduction by marine and terrestrial fungi. This research contributes to green chemistry by utilizing environmentally friendly methods for synthesizing and modifying organic compounds (Jimenez et al., 2019).
Antibacterial and Antifungal Activities
Research into N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives revealed compounds with significant antibacterial and antifungal activities. These findings open avenues for developing new antimicrobial agents (Velupillai et al., 2015).
PET Imaging in Parkinson's Disease
The synthesis of [11C]HG-10-102-01, aimed at imaging LRRK2 enzyme in Parkinson's disease, represents a significant advancement in neuroimaging. This research demonstrates the utility of specific acrylamide derivatives in developing new diagnostic tools for neurological conditions (Wang et al., 2017).
SARS Coronavirus Helicase Inhibition
A novel compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, was identified as an inhibitor of the SARS coronavirus helicase, showcasing potential therapeutic applications for coronavirus infections. The compound exhibited significant inhibitory effects on the enzyme's activities without notable cytotoxicity (Lee et al., 2017).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-16(4-3-13-2-1-9-23-13)18-12-14-17-6-5-15(19-14)20-7-10-22-11-8-20/h1-6,9H,7-8,10-12H2,(H,18,21)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRSVGKYOUVIAW-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(Tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2830544.png)
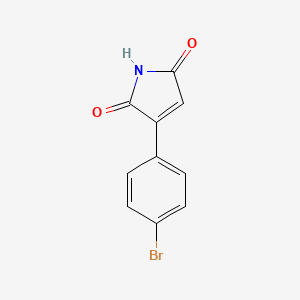
![5-(3-Methoxypropyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2830547.png)
![N-(2-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2830548.png)
![3-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2830549.png)

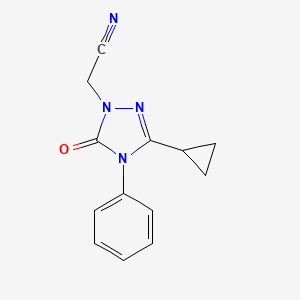
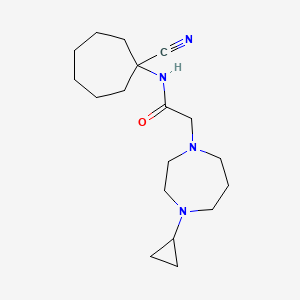
![6-Cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2830558.png)
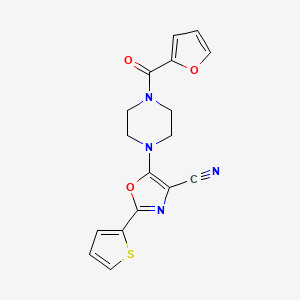


![24,27-Dibenzyl-9,18-di(butan-2-yl)-12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-21-propan-2-yl-1,7,10,13,16,19,22,25,28-nonazatricyclo[28.3.0.03,7]tritriacontane-2,8,11,14,17,20,23,26,29-nonone](/img/structure/B2830566.png)
